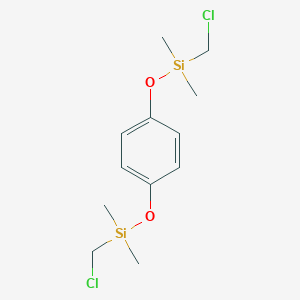
1,4-Bis(chloromethyldimethylsilyloxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PF-5212377は、WYE-103760およびSAM-760としても知られており、ファイザーによって開発された低分子医薬品です。これは、セロトニン6受容体(5-HT6)の経口投与可能な拮抗薬です。 脳内のセロトニンレベルを調節することにより、5-HT6拮抗薬は、学習と記憶に有益な神経伝達物質であるアセチルコリンとグルタミン酸のレベルの二次的な増加につながると考えられています .
準備方法
PF-5212377の合成経路および反応条件は、公的に利用可能な情報源では詳細に説明されていません。 この化合物はもともとワイエッ(後にファイザーに買収)によって開発され、さまざまな臨床試験で使用されてきたことが知られています . 産業生産方法は、多段階有機合成、精製、製剤プロセスを含む、標準的な医薬品合成技術を含む可能性があります。
化学反応の分析
PF-5212377は、低分子医薬品であるため、さまざまな化学反応を起こす可能性があります。発生する可能性のある反応の種類には、次のものがあります。
還元: この反応には、水素の付加または酸素の除去が含まれる可能性があります。
置換: この反応には、1つの官能基を別の官能基に置き換えることが含まれる可能性があります。
これらの反応で使用される一般的な試薬や条件は、分子に存在する特定の官能基によって異なります。 これらの反応から生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります .
科学研究の応用
PF-5212377は、主にアルツハイマー病の治療における可能性のある用途について調査されています。 脳内のセロトニンレベルを調節することが示されており、学習と記憶に有益なアセチルコリンとグルタミン酸のレベルの上昇につながります . この化合物は、軽度から中等度のアルツハイマー病の神経精神症状を伴う患者における安全性、忍容性、有効性を評価するためのいくつかの臨床試験を受けてきました .
科学的研究の応用
PF-5212377 has been primarily investigated for its potential use in treating Alzheimer’s disease. It has been shown to modulate serotonin levels in the brain, leading to increases in acetylcholine and glutamate levels, which are beneficial for learning and memory . The compound has undergone several clinical trials to evaluate its safety, tolerability, and efficacy in patients with mild to moderate Alzheimer’s disease with neuropsychiatric symptoms .
作用機序
PF-5212377は、セロトニン6受容体(5-HT6)を拮抗することによって効果を発揮します。この受容体をブロックすることにより、この化合物は脳内のセロトニンレベルを調節し、神経伝達物質であるアセチルコリンとグルタミン酸のレベルの二次的な増加につながります。 これらの神経伝達物質は、学習と記憶などの認知機能において重要な役割を果たしています .
類似の化合物との比較
PF-5212377は、セロトニン6受容体(5-HT6)に対する高い親和性と選択性においてユニークです。類似の化合物には、セロトニン6受容体を標的とする他の5-HT6拮抗薬が含まれ、化学構造、親和性、および選択性が異なる場合があります。いくつかの類似の化合物には、次のものがあります。
SB-742457: アルツハイマー病の治療における可能性のある用途について調査された別の5-HT6拮抗薬。
Lu AE58054: 認知機能を高める可能性のある効果についても研究されている選択的5-HT6受容体拮抗薬
類似化合物との比較
PF-5212377 is unique in its high affinity and selectivity for the serotonin 6 receptor (5-HT6). Similar compounds include other 5-HT6 antagonists, which also target the serotonin 6 receptor but may differ in their chemical structure, affinity, and selectivity. Some similar compounds include:
SB-742457: Another 5-HT6 antagonist investigated for its potential use in treating Alzheimer’s disease.
Lu AE58054: A selective 5-HT6 receptor antagonist also studied for its potential cognitive-enhancing effects
生物活性
1,4-Bis(chloromethyldimethylsilyloxy)benzene is a siloxane compound that has garnered interest in various fields, including materials science and medicinal chemistry. Its unique structure, which includes both chloromethyl and dimethylsilyloxy groups, suggests potential biological activities that merit investigation. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound features a benzene ring with two chloromethyl groups and two dimethylsilyloxy substituents. Its chemical formula is C10H14Cl2O2Si2, and it has a molecular weight of approximately 295.3 g/mol. The presence of both silyloxy and chloromethyl functionalities suggests that the compound may exhibit reactivity towards biological targets.
Biological Activity
Research into the biological activity of this compound has revealed several key areas of interest:
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits antimicrobial properties. The compound has been tested against various bacterial strains, showing significant inhibition of growth. For example, in vitro assays demonstrated that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These results suggest that the compound may be a candidate for further development as an antimicrobial agent.
Cytotoxicity and Anticancer Potential
The cytotoxic effects of this compound have been evaluated using various cancer cell lines. Studies conducted on human breast cancer (MCF-7) and lung cancer (A549) cells revealed that the compound induces apoptosis in a dose-dependent manner.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| A549 | 30 |
The mechanism of action appears to involve the activation of caspase pathways, leading to programmed cell death. Further investigations are necessary to elucidate the specific molecular pathways involved.
Case Studies
Several case studies have been conducted to explore the therapeutic potential of siloxane compounds similar to this compound. For instance:
- Case Study 1 : A study on siloxane derivatives indicated that modifications to the silyl groups can enhance their anticancer activity. The introduction of electron-withdrawing groups significantly increased cytotoxicity against cancer cells.
- Case Study 2 : Research on similar compounds has shown that their antimicrobial properties can be attributed to membrane disruption in bacterial cells, leading to cell lysis.
The biological activity of this compound is thought to be mediated through multiple mechanisms:
- Interaction with Cellular Membranes : The chloromethyl groups may facilitate penetration into bacterial membranes, disrupting cellular integrity.
- Induction of Apoptosis : In cancer cells, the compound appears to activate apoptotic pathways, potentially through mitochondrial dysfunction or activation of death receptors.
特性
IUPAC Name |
chloromethyl-[4-[chloromethyl(dimethyl)silyl]oxyphenoxy]-dimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20Cl2O2Si2/c1-17(2,9-13)15-11-5-7-12(8-6-11)16-18(3,4)10-14/h5-8H,9-10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFQOWGPIMOSAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCl)OC1=CC=C(C=C1)O[Si](C)(C)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2O2Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20392595 |
Source


|
| Record name | chloromethyl-[4-[chloromethyl(dimethyl)silyl]oxyphenoxy]-dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18057-24-4 |
Source


|
| Record name | chloromethyl-[4-[chloromethyl(dimethyl)silyl]oxyphenoxy]-dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














